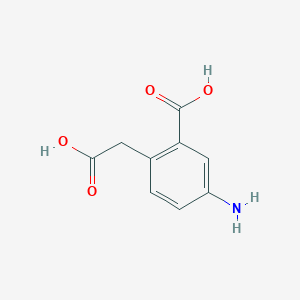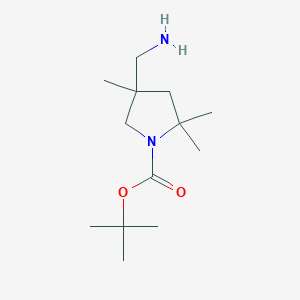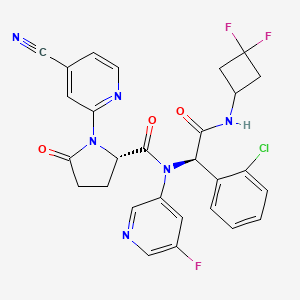![molecular formula C19H20ClN3O4S B2993718 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 1252878-82-2](/img/new.no-structure.jpg)
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide is a heterocyclic compound with potential applications in various fields of scientific research. This compound integrates a thienopyrimidine core structure, which is known for its biological activity, along with a chloro-methoxyphenyl moiety and a butyl group, contributing to its unique chemical properties.
准备方法
Synthetic routes and reaction conditions: : The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide typically involves a multi-step process. It may start with the preparation of the thienopyrimidine core by reacting thiophene-2-carboxylic acid with suitable reagents to form the dioxo-dihydrothienopyrimidine intermediate. This is followed by the introduction of the butyl group through alkylation reactions. The final step often involves the acylation of the chloro-methoxyphenylamine with the thienopyrimidine intermediate under specific conditions.
Industrial production methods: : Industrially, the compound could be synthesized using similar steps as in laboratory settings but on a larger scale, employing continuous flow reactors and optimized reaction conditions to increase yield and purity. The key challenges often lie in the purification and isolation of the final product to meet industry standards.
化学反应分析
Types of reactions it undergoes: : The compound primarily undergoes substitution reactions due to the presence of reactive functional groups. Oxidation and reduction reactions can also occur, depending on the chemical environment.
Common reagents and conditions used in these reactions: : Common reagents include alkylating agents, acylating agents, and bases such as sodium hydride or potassium carbonate. Reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major products formed from these reactions: : Major products include various substituted derivatives of the thienopyrimidine core, which can be further modified for specific applications.
科学研究应用
This compound has significant potential in diverse fields:
Chemistry: : It serves as a building block for synthesizing more complex heterocyclic compounds, providing a base for studying structure-activity relationships.
Biology: : Its structural properties make it a candidate for enzyme inhibition studies and receptor binding assays, aiding in the discovery of new drugs.
Medicine: : The compound's biological activity suggests potential therapeutic applications, such as anti-inflammatory or anticancer agents, subject to further pharmacological studies.
Industry: : In the industrial context, it may be used in the development of new materials with specific chemical properties for electronics or other advanced technologies.
作用机制
The compound's mechanism of action is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of biological pathways involved in disease processes. Detailed mechanistic studies are necessary to elucidate these pathways fully.
相似化合物的比较
Compared to other thienopyrimidine derivatives, 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide offers unique structural features that may enhance its binding affinity and specificity towards certain biological targets. Similar compounds include:
2-(2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
N-(3-chloro-4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
Each of these compounds has its distinct properties and applications, but the unique combination of functional groups in this compound sets it apart for specific research and industrial uses.
属性
CAS 编号 |
1252878-82-2 |
|---|---|
分子式 |
C19H20ClN3O4S |
分子量 |
421.9 |
IUPAC 名称 |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(3-chloro-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H20ClN3O4S/c1-3-4-8-22-18(25)17-14(7-9-28-17)23(19(22)26)11-16(24)21-12-5-6-15(27-2)13(20)10-12/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,21,24) |
InChI 键 |
YBJAGZNIJLXTRQ-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC(=C(C=C3)OC)Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


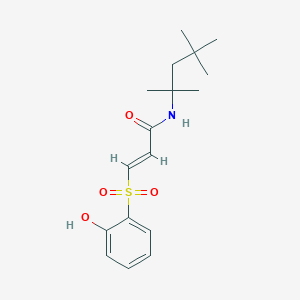
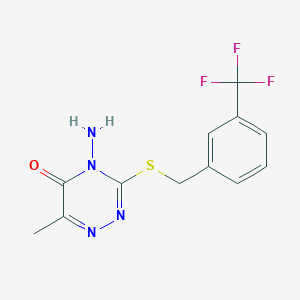
![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2993638.png)
![4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine](/img/structure/B2993639.png)
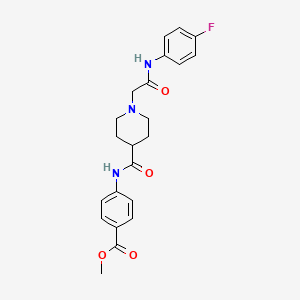
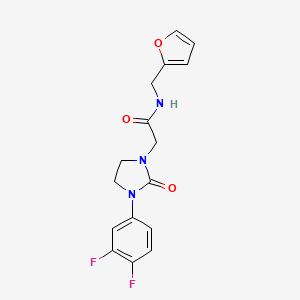
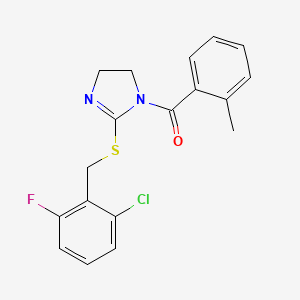
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2993644.png)

![8-(benzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2993648.png)
![7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B2993652.png)
